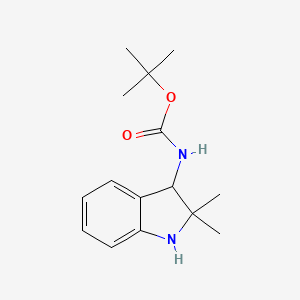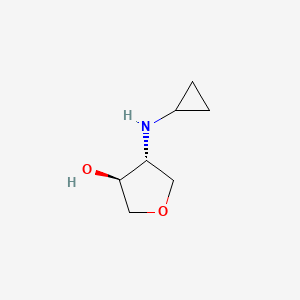
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate typically involves the esterification of cis-2-Aminocyclopentanecarboxylic acid with ethanol. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound often employs green strategies, such as enzymatic catalysis. For instance, Candida antarctica lipase B (CALB) can be used to catalyze the hydrolysis of carbocyclic β-amino esters in organic media under solvent-free and ball-milling conditions . This method is advantageous due to its high enantioselectivity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound acts as a substrate for enzymes like Candida antarctica lipase B, facilitating the hydrolysis of β-amino esters . The enantioselective nature of these reactions is crucial for the production of enantiomerically pure compounds, which are essential in drug development and other applications.
Comparación Con Compuestos Similares
Ethyl (1R,2S)-2-Aminocyclopentanecarboxylate can be compared with other similar compounds, such as:
Ethyl cis-2-Aminocyclohexanecarboxylate: This compound shares a similar structural motif but has a six-membered ring instead of a five-membered ring.
Cispentacin: Known for its antifungal activity, cispentacin is another cyclic amino acid derivative with similar pharmacological properties.
Icofungipen: Another antifungal agent, icofungipen, also exhibits structural similarities and is used in similar applications.
The uniqueness of this compound lies in its specific ring structure and the potential for high enantioselectivity in enzymatic reactions, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
ethyl (1R,2S)-2-aminocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![2-[4-(benzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2847674.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)



![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2847685.png)


![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2847688.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)

